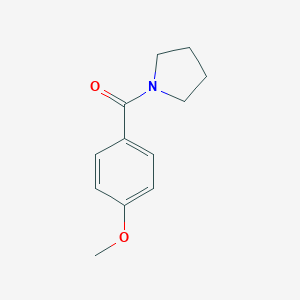

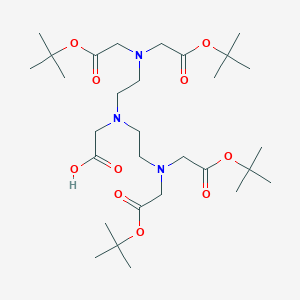

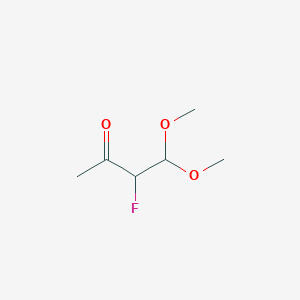

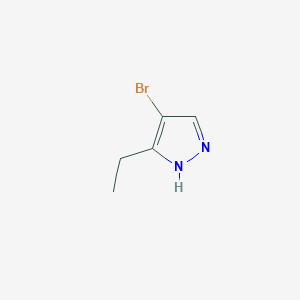

![molecular formula C7H7N3O2 B178762 Ácido 1-metil-1H-imidazo[1,2-b]pirazol-7-carboxílico CAS No. 135830-16-9](/img/structure/B178762.png)

Ácido 1-metil-1H-imidazo[1,2-b]pirazol-7-carboxílico

Descripción general

Descripción

The compound "1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid" is a derivative of imidazo[1,2-b]pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives has been explored through various methods. One approach involves an acid-catalyzed one-pot three-component reaction, which has been used to synthesize a new series of N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles, yielding a library of products in moderate to good yields . Another study reports the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, which were tested for antituberculotic activity, indicating the potential for therapeutic applications .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined by single-crystal X-ray diffraction, revealing its triclinic system and space group . This detailed structural information is crucial for understanding the compound's properties and interactions.

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and potential applications. Carbodesilylation reactions have been used to synthesize hydroxyalkyl-substituted imidazoles and acylimidazoles . Additionally, the Willgerodt-Kindler reaction has been investigated for the synthesis of certain imidazo[1,2-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure. For example, the crystallographic study mentioned earlier provides insights into the density and molecular geometry of the compound . The solvatochromism observed in some imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests interactions with solvent molecules, which could affect their solubility and stability .

Case Studies

Several studies have evaluated the biological activities of imidazo[1,2-b]pyrazole derivatives. Compounds with this core structure have been tested for antioxidant and antimicrobial activities, with some showing high activity against various pathogens . Another study found that 2,3-dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, which could have implications for cancer research . Additionally, the antiinflammatory activity of methyl-substituted imidazo[1,2-a]pyrazine derivatives has been compared with that of indomethacin, a known antiinflammatory drug .

Aplicaciones Científicas De Investigación

He realizado una búsqueda exhaustiva para recopilar información sobre las aplicaciones de investigación científica del "Ácido 1-metil-1H-imidazo[1,2-b]pirazol-7-carboxílico". A continuación, se presentan las aplicaciones únicas en diferentes campos:

Química Farmacéutica

Este compuesto sirve como andamiaje para la síntesis de diversos agentes farmacéuticos. Se ha utilizado en la síntesis de un isóstero del fármaco indolíl pruvanserina, que mostró una solubilidad significativamente mejorada en medios acuosos en comparación con el fármaco original .

Actividad Antituberculosa

Los derivados de imidazo[1,2-b]pirazol han mostrado potencial en el tratamiento de la tuberculosis (TB). Derivados específicos han demostrado actividad anti-TB in vitro contra cepas replicantes y no replicantes, así como TB multirresistente (MDR) y TB extremadamente resistente a los medicamentos (XDR) .

Investigación del Cáncer

Las imidazo[1,2-b]pirazol-7-carboxamidas se han probado para determinar su actividad citotóxica contra varias líneas celulares de leucemia, lo que indica aplicaciones potenciales en el tratamiento del cáncer .

Síntesis Orgánica

El andamiaje de imidazo[1,2-b]pirazol es valioso en la síntesis orgánica. Se ha utilizado para la funcionalización selectiva utilizando el intercambio Br/Mg y magnesiaciones y zincaiones regioselectos con bases TMP (TMP = 2,2,6,6-tetrametilpiperidil), seguidas de reacciones de atrapamiento con diversos electrófilos .

Síntesis Química

Los pirazoles, incluidos los imidazo[1,2-b]pirazoles, son útiles en la síntesis de fármacos y colorantes. También se emplean en diversos procesos de síntesis química debido a su reactividad y versatilidad .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Propiedades

IUPAC Name |

1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYHHCMCASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135830-16-9 | |

| Record name | 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

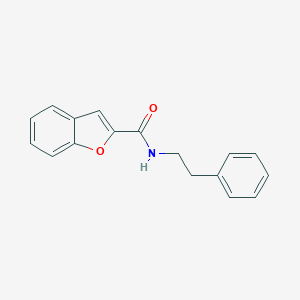

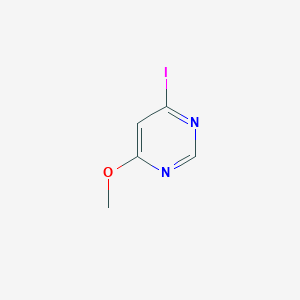

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)